Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydroquinazoline core modified with a 2-thioxo group, a methyl carboxylate moiety, and a piperazine-based side chain.
Synthesis of such compounds often involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in analogous pyridazinone derivatives synthesized by Murty et al. (2012) . For instance, the piperazine-propylamino linker is a common motif in compounds targeting central nervous system (CNS) receptors or enzymes, as observed in anticonvulsant pyrrolidine-diones . The 2-thioxo group may influence metabolic stability, while the methyl carboxylate could improve solubility compared to ethyl esters .
Properties
CAS No. |
1114609-83-4 |
|---|---|
Molecular Formula |
C28H35N5O4S |
Molecular Weight |
537.68 |
IUPAC Name |
methyl 3-[3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C28H35N5O4S/c1-19-5-6-20(2)24(17-19)32-15-13-31(14-16-32)11-4-10-29-25(34)9-12-33-26(35)22-8-7-21(27(36)37-3)18-23(22)30-28(33)38/h5-8,17-18H,4,9-16H2,1-3H3,(H,29,34)(H,30,38) |
InChI Key |
MOUOTTYQOPRLSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Core Structure: The tetrahydroquinazoline core of the target compound distinguishes it from pyridazinones and imidazopyridines . Quinazolines are known for diverse bioactivity, including kinase inhibition, whereas pyridazinones and imidazopyridines are often explored for anticancer or anticonvulsant effects.
Piperazine Modifications :
- The 2,5-dimethylphenyl substituent on the piperazine ring may enhance receptor selectivity compared to simpler aryl groups (e.g., 4-nitrophenyl in Zhang et al. ). Piperazine-propyl linkers are critical for CNS penetration, as seen in anticonvulsant compounds .
Methyl carboxylate may offer better aqueous solubility than ethyl esters (e.g., in Zhang et al. ).
Pharmacological Implications
- Anticancer Potential: Pyridazinone derivatives with piperazine-propylamino linkers exhibit anticancer activity via kinase inhibition . The target compound’s tetrahydroquinazoline core may similarly target kinases or DNA repair enzymes.
- Anticonvulsant Activity : Piperazinylalkyl succinic imides showed efficacy in MES tests , suggesting the target compound’s piperazine side chain could confer anticonvulsant properties if optimized for blood-brain barrier penetration.
- Metabolic Stability : The 2-thioxo group may improve stability over carbonyl-containing analogs, as sulfur atoms are less prone to hydrolysis .
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